3-Bromo-2,5-dimethylcyclohexa-2,5-diene-1,4-dione
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Overview
Description
3-Bromo-2,5-dimethylcyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C8H7BrO2 It is a derivative of cyclohexadiene and features a bromine atom and two methyl groups attached to the cyclohexa-2,5-diene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-dimethylcyclohexa-2,5-diene-1,4-dione typically involves the bromination of 2,5-dimethylcyclohexa-2,5-diene-1,4-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-dimethylcyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinones.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-Bromo-2,5-dimethylbenzoquinone.
Reduction: Formation of 3-Bromo-2,5-dimethylhydroquinone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2,5-dimethylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dimethylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets. The bromine atom and the conjugated diene system play crucial roles in its reactivity. The compound can undergo electrophilic addition reactions, where the bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic applications to modify the compound and generate derivatives with desired properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-2,5-cyclohexa-diene-1,4-dione: Similar structure but with chlorine atoms instead of bromine.
2,6-Di-tert-butyl-1,4-benzoquinone: A related quinone with tert-butyl groups.
1,5-Dimethyl-1,4-cyclohexadiene: Similar diene system but without the bromine atom.
Uniqueness
3-Bromo-2,5-dimethylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilic nature, making it more reactive in substitution and addition reactions. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
3-bromo-2,5-dimethylcyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-4-3-6(10)5(2)7(9)8(4)11/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGUYAUHNXWDRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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